molecular formula C7H10N2O2S B1400623 5-(Methylsulfonyl)benzene-1,3-diamine CAS No. 945397-19-3

5-(Methylsulfonyl)benzene-1,3-diamine

Cat. No. B1400623
CAS RN: 945397-19-3
M. Wt: 186.23 g/mol
InChI Key: KVTFOWBVFGINPR-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)benzene-1,3-diamine is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonyl)benzene-1,3-diamine consists of a benzene ring substituted with a methylsulfonyl group and two amine groups .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound could be used as a derivatization agent for the detection of various substances. It can react with specific functional groups in other molecules, thereby making them more detectable in instruments like HPLC or mass spectrometry.

Each of these applications leverages the unique chemical structure of 5-(Methylsulfonyl)benzene-1,3-diamine —the sulfonyl group for solubility and reactivity, the benzene ring for stability, and the diamine groups for versatility in reactions. This compound’s multifaceted nature makes it a valuable asset in scientific research across multiple disciplines. The information provided here is based on the compound’s chemical properties and potential uses in various fields of research .

properties

IUPAC Name

5-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFOWBVFGINPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728870
Record name 5-(Methanesulfonyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945397-19-3
Record name 5-(Methylsulfonyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945397-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methanesulfonyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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